![molecular formula C11H8BrF3N2O2 B13480574 1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)
1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended carbon chains.
Scientific Research Applications
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming hydrogen bonds and other interactions . This can lead to the inhibition of enzyme activity or modulation of biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)-5-bromobenzene: Shares the trifluoromethyl and bromine functional groups but lacks the diazinane-2,4-dione moiety.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a similar trifluoromethyl and bromine substitution pattern but on a pyridine ring instead of a phenyl ring.
Uniqueness
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione is unique due to the presence of the diazinane-2,4-dione moiety, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other compounds with similar functional groups and enhances its versatility in various scientific research fields.
Properties
Molecular Formula |
C11H8BrF3N2O2 |
|---|---|
Molecular Weight |
337.09 g/mol |
IUPAC Name |
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H8BrF3N2O2/c12-6-1-2-7(11(13,14)15)8(5-6)17-4-3-9(18)16-10(17)19/h1-2,5H,3-4H2,(H,16,18,19) |
InChI Key |
YWZQVILHMDJLTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


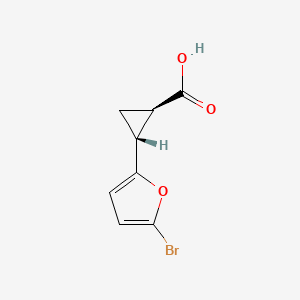

![(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B13480505.png)

![(1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B13480510.png)
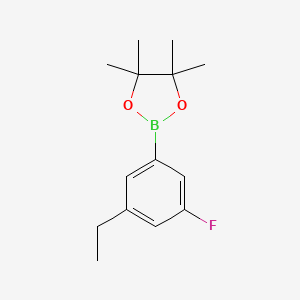
![[3-(Methoxymethyl)piperidin-3-yl]methanol](/img/structure/B13480527.png)

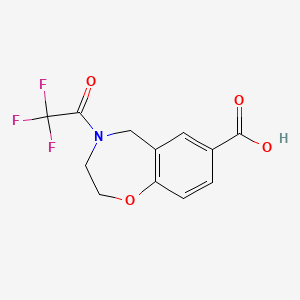
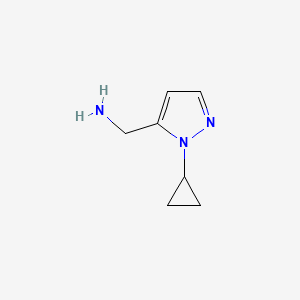
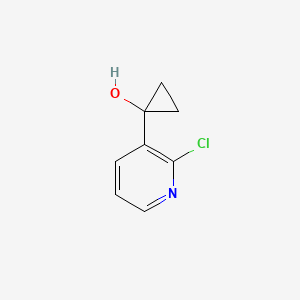
![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)


